N'-Hydroxy-1H-indole-3-carboximidamide
Overview
Description
“N’-Hydroxy-1H-indole-3-carboximidamide” is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is a solid substance with a melting point between 166 - 169°C .
Molecular Structure Analysis
The InChI code for “N’-Hydroxy-1H-indole-3-carboximidamide” is1S/C9H9N3O/c10-9(12-13)7-5-11-8-4-2-1-3-6(7)8/h1-5,9,11H,10H2
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
“N’-Hydroxy-1H-indole-3-carboximidamide” is a solid substance with a melting point between 166 - 169°C . It has a molecular weight of 175.19 .Scientific Research Applications
Synthesis and Chemical Properties :
- A study by Melkonyan et al. (2008) described a simple route to synthesize various N-substituted 1-amino-1H-indole-3-carboxylates using copper(I)-catalyzed intramolecular N-arylation. This method can be applied for the preparation of N-monosubstituted and N-unsubstituted derivatives, highlighting a versatile approach to synthesize related compounds.
- Huang, Liu, and Ding (2009) developed an efficient Ag(I)-catalyzed regioselective cyclization method to synthesize indole N-carboximidamides and N-carboximidoates. Their approach features high regioselectivity, mild reaction conditions, easily accessible starting materials, and good yields, which is significant for synthesizing compounds including N'-Hydroxy-1H-indole-3-carboximidamide (Huang et al., 2009).
Biological and Pharmaceutical Applications :
- Research by Kim et al. (1997) on indole derivatives, such as those related to N'-Hydroxy-1H-indole-3-carboximidamide, found that these compounds acted as free radical scavengers. They demonstrated the ability to inhibit lipid peroxidation in rat liver microsomes, suggesting potential antioxidant properties (Kim et al., 1997).
- A study by Li et al. (2012) investigated tetraindoles, closely related to N'-Hydroxy-1H-indole-3-carboximidamide, and their antiproliferative effects on human breast cancer cells. This study highlighted the potential of indole derivatives in cancer treatment (Li et al., 2012).
Material Science and Environmental Applications :
- Wojciechowska et al. (2017) explored the use of hydrophobic N′-alkyloxypyridine-carboximidamides, chemically related to N'-Hydroxy-1H-indole-3-carboximidamide, for extracting copper(II) from chloride solutions. This application demonstrates the potential utility of these compounds in environmental and material science fields (Wojciechowska et al., 2017).
Safety And Hazards
Future Directions
While specific future directions for “N’-Hydroxy-1H-indole-3-carboximidamide” are not mentioned in the sources I found, indole derivatives are a focus of ongoing research due to their potential biological activities. It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
N'-hydroxy-1H-indole-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-9(12-13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11,13H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLODAUYNZPGORS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421973 | |
Record name | N'-Hydroxy-1H-indole-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00421973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-1H-indole-3-carboximidamide | |
CAS RN |
95649-37-9 | |
Record name | N'-Hydroxy-1H-indole-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00421973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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